Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

説明

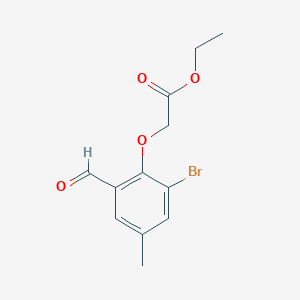

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is a brominated aromatic ester featuring a formyl group at the 6-position, a methyl group at the 4-position, and an ethoxyacetate moiety at the 2-position of the phenol ring. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive functional groups (bromo, formyl, and ester), which enable diverse derivatization pathways.

特性

IUPAC Name |

ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKMHZJXRJMYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801175907 | |

| Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-80-1 | |

| Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate typically involves the following steps:

Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce the bromo group at the 2-position.

Formylation: The brominated intermediate is then subjected to formylation to introduce the formyl group at the 6-position.

Esterification: The final step involves the esterification of the formylated intermediate with ethyl chloroacetate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

Oxidation: 2-(2-bromo-6-carboxy-4-methylphenoxy)acetate.

Reduction: 2-(2-bromo-6-hydroxymethyl-4-methylphenoxy)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate has the molecular formula . Its structure features a bromo-substituted phenoxy group, which contributes to its unique chemical reactivity and biological activity. The presence of a formyl group further enhances its utility in organic synthesis.

Pharmaceutical Applications

-

Precursor in Drug Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its structural characteristics make it suitable for modifications that yield potent pharmaceutical agents.- Case Study: Menin-MLL Inhibitors

Research has demonstrated that compounds similar to this compound can inhibit the menin–MLL interaction, which is crucial in certain leukemia types. For instance, derivatives of this compound have shown strong binding affinities and inhibitory effects on cancer cell proliferation at submicromolar concentrations .

- Case Study: Menin-MLL Inhibitors

-

Potential Anticancer Activity

The compound's ability to interact with specific biological targets suggests potential applications in cancer therapy. Ongoing studies are exploring its efficacy against various cancer cell lines, focusing on optimizing its pharmacological properties.

Agricultural Chemistry Applications

-

Pesticide Development

This compound may be utilized as a building block in the synthesis of novel pesticides. Its unique chemical structure allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact.

作用機序

The mechanism of action of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

Pathways Involved: The pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

類似化合物との比較

Table 1: Structural Comparison of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate and Analogs

Key Observations :

- Steric and Electronic Effects : Methyl groups (e.g., at 4-position) increase steric hindrance but reduce electron-withdrawing effects compared to sulfinyl or nitro substituents in benzofuran or imidazole derivatives .

- Conformational Stability : Compounds like ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate exhibit stabilization via aromatic π-π interactions (3.8 Å distance) and hydrogen bonding, suggesting similar behavior in the target compound .

Pharmacological and Toxicological Insights

Table 2: Bioactivity and Toxicity of Related Compounds

Key Findings :

- The bromo and formyl groups in the target compound may enhance bioactivity compared to non-halogenated analogs, as seen in imidazole derivatives .

- Toxicity risks are likely moderated by the aromatic core, though ester groups (as in ethyl acetate) may contribute to developmental toxicity at high concentrations .

生物活性

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₃BrO₄. This compound is notable for its structural features, including a bromo group, a formyl group, and a methyl group on a phenoxyacetate moiety. It serves as a versatile scaffold in various scientific research applications, particularly in biological studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃BrO₄

- CAS Number : 1461707-80-1

- Key Structural Features :

- Bromo group at the 2-position

- Formyl group at the 6-position

- Methyl group at the 4-position

Synthesis

The synthesis of this compound typically involves:

- Bromination of 4-methylphenol to introduce the bromo group.

- Formylation of the brominated intermediate to add the formyl group.

- Esterification with ethyl chloroacetate to yield the final product.

This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Applications in Research

- Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms, providing insights into protein-ligand interactions.

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Agrochemical Development : The compound is explored for potential applications in developing agrochemicals.

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds structurally similar to this compound exhibit varying levels of enzyme inhibition. For instance, studies on related compounds have shown IC50 values ranging from 0.2 to 4 µM against specific leukemia cell lines, indicating significant potential for therapeutic applications in oncology .

Case Study 2: Cellular Activity

In vitro studies have revealed that variations in the chemical structure of related compounds can lead to substantial differences in cellular activity. For example, modifications that enhance polarity have been associated with improved cellular permeability and growth inhibition in cancer cell lines . The selectivity index (SI) for these compounds ranged from 5 to 32, highlighting their potential for targeted therapies .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique profile:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromo and formyl groups | Enzyme inhibition, potential anti-cancer activity |

| Ethyl 2-(4-methylphenoxy)acetate | Lacks bromine substitution | Limited biological activity |

| Ethyl 2-(bromophenoxy)acetate | Contains two bromine atoms | Varies significantly in enzyme interaction |

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of a phenolic precursor (e.g., 2-bromo-6-formyl-4-methylphenol) with ethyl bromoacetate. Key steps include:

- Alkylation : Refluxing the phenol with ethyl bromoacetate in dry acetone using anhydrous K₂CO₃ as a base and KI as a catalyst (typical molar ratio 1:1.1 phenol:alkylating agent). Reaction progress is monitored via TLC .

- Purification : After hot filtration and solvent evaporation, recrystallization from ethanol/water mixtures yields pure product.

- Optimization : Adjusting reaction time (8–12 hours), temperature (70–80°C), and solvent polarity (e.g., DMF for sterically hindered phenols) improves yields. Kinetic studies using HPLC or GC-MS (e.g., as in ) can identify side products like hydrolysis derivatives.

Basic: How should spectroscopic characterization (NMR, FTIR, MS) be designed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Focus on diagnostic signals:

- FTIR : Confirm ester C=O (~1740 cm⁻¹), formyl C=O (~1680 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of ethoxy group or Br⁻).

Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges arise due to bromine’s heavy-atom effects?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Heavy bromine atoms facilitate phase determination via direct methods in SHELXS .

- Refinement (SHELXL) :

- Challenges :

Advanced: What computational strategies (e.g., DFT, QSAR) are suitable to predict the compound’s reactivity or biological activity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., frontier orbitals, electrostatic potential maps). Compare with crystallographic data to validate conformers .

- 3D-QSAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with bromophenol-binding sites). Generate pharmacophore models based on substituent effects (formyl for hydrogen bonding, bromine for hydrophobic interactions) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatotoxicity from ester hydrolysis).

Advanced: How can contradictory spectroscopic or crystallographic data be resolved during structure elucidation?

Methodological Answer:

- Case Example : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility.

- Statistical Tools : R-factors and goodness-of-fit (GOF) in SHELXL refine model accuracy; discard outliers with I/σ(I) < 2.0 .

Basic: What analytical techniques (e.g., HPLC, GC-MS) are optimal for purity assessment and quantifying byproducts?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Compare retention times with synthetic standards .

- GC-MS : Derivatize polar groups (e.g., formyl to oxime) for volatility. Monitor for brominated fragments (m/z 79/81) and ester hydrolysis products (acetic acid) .

- Validation : Calibration curves (R² > 0.99) and spike-recovery tests (95–105% recovery) ensure method accuracy.

Advanced: How can in vitro or in vivo toxicity studies be designed to evaluate this compound’s safety profile?

Methodological Answer:

- Zebrafish Embryo Model : Expose embryos (2–4 days post-fertilization) to graded concentrations (0.1–0.2% v/v). Assess LC₅₀, teratogenicity (yolk sac edema, necrosis), and behavioral endpoints .

- Mechanistic Assays : Measure oxidative stress (MDA levels via TBARS assay) or apoptosis (caspase-3 activity) in treated cell lines (e.g., HepG2) .

- Dose-Response Modeling : Use software like GraphPad Prism to calculate EC₅₀ and Hill coefficients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。